2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-3-26-20(17-12-22-18-7-5-4-6-16(17)18)24-25-21(26)28-13-19(27)23-15-10-8-14(2)9-11-15/h4-12,22H,3,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQRNGOOBIFFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a notable derivative in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure that combines an indole moiety with a triazole ring and a thioether linkage. The presence of these functional groups is crucial for its biological activity.
| Component | Description |
|---|---|
| Indole | Known for its diverse biological activities, including anticancer effects. |
| Triazole | Exhibits antifungal, antibacterial, and anticancer properties. |
| Thioether | Enhances lipophilicity and may improve bioavailability. |
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity against MCF-7 and HCT-116 :
- The compound showed moderate activity against MCF-7 cells (IC50 = 18.1 µM) and HCT-116 cells (IC50 = 46.9 µM), indicating its potential as an anticancer agent .
- Structural modifications, such as the incorporation of electron-donating groups, further enhanced potency against these cell lines (IC50 values ranging from 2.2 to 15.4 µM for HCT-116) .
- Mechanistic Insights :
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties, which are essential for protecting cells from oxidative stress-related damage.
Findings
- Radical Scavenging Activity : The compound demonstrated significant free radical scavenging ability, which is linked to the presence of the indole moiety known for such properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of similar compounds.
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased cytotoxicity |
| Thioether linkage | Improved lipophilicity and potential bioavailability |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide exhibit antimicrobial properties. The synthesis and evaluation of related triazole derivatives have shown varying levels of activity against bacterial strains. For instance, studies have demonstrated that certain triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, although the specific compound's antimicrobial efficacy may vary .
Antioxidant Properties
The antioxidant activity of this compound has been investigated alongside its structural analogs. Research has shown that triazole-containing compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases linked to oxidative damage .
Inhibitors of Acetylcholinesterase
Compounds with similar structural features to this compound have been studied as inhibitors of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function . This suggests that the compound may hold potential as a therapeutic agent for neurodegenerative disorders.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These computational studies provide insights into binding affinities and molecular interactions that are critical for drug design . The results from these studies can guide the optimization of the compound's structure for enhanced biological activity.
Cytotoxicity Assessments
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary findings suggest that similar triazole derivatives can induce apoptosis in certain cancer cells, indicating a potential role in cancer therapy . However, further research is needed to establish the specific cytotoxic effects of this compound.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural differences and functional properties of analogous compounds:
Notes:
- Pyridinyl vs.
- Acetamide Substituents : The p-tolyl group (methyl) in the target compound may offer better metabolic stability than ethylphenyl (VUAA1) or isopropylphenyl (OLC-12) .
- Activity Trends : Pyridine position (2-, 3-, or 4-) in triazole derivatives correlates with agonist/antagonist activity. For example, 3-pyridinyl (VUAA1) is agonistic, while 2-pyridinyl (OLC15) is antagonistic .
Q & A
Q. How can researchers address formulation challenges for in vivo delivery?
- Methodology :
- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability. Characterize drug release profiles in PBS (pH 7.4) .
- Tablet formulation : Use wet granulation with excipients like microcrystalline cellulose and sodium starch glycolate. Perform dissolution testing per pharmacopeial standards (e.g., USP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
